dodecyl dihydrogen phosphate;morpholine
Overview
Description
Dodecyl dihydrogen phosphate; morpholine is a compound formed by the interaction of dodecyl dihydrogen phosphate and morpholine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The combination of dodecyl dihydrogen phosphate, a surfactant, and morpholine, an organic chemical compound, results in a compound with enhanced properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl dihydrogen phosphate; morpholine involves the reaction of dodecyl dihydrogen phosphate with morpholine. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. One common method involves the chemical liquid deposition technique, where dodecyl dihydrogen phosphate is grafted onto the surface of composite particles, such as magnesium borate whisker/hydrated alumina .
Industrial Production Methods
In industrial settings, the production of dodecyl dihydrogen phosphate; morpholine may involve large-scale chemical processes. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dodecyl dihydrogen phosphate; morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving dodecyl dihydrogen phosphate; morpholine include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the reagents.
Major Products Formed
The major products formed from reactions involving dodecyl dihydrogen phosphate; morpholine vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dodecyl dihydrogen phosphate; morpholine involves its interaction with various molecular targets and pathways. The compound’s surfactant properties enable it to modify the surface characteristics of materials, enhancing their functionality. In drug delivery systems, the compound can improve the targeting and release of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds such as morpholine hydrochloride and morpholinium toluene-4-sulphonate share structural similarities with morpholine.
Phosphate esters: Compounds like bis(2-ethylhexyl) hydrogen phosphate and oleic acid, compound with morpholine, exhibit similar properties to dodecyl dihydrogen phosphate.
Uniqueness
Dodecyl dihydrogen phosphate; morpholine stands out due to its unique combination of surfactant and organic properties. This combination enhances its functionality in various applications, making it a versatile compound in scientific research and industrial processes.
Properties
IUPAC Name |
dodecyl dihydrogen phosphate;morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3-6-4-2-5-1/h2-12H2,1H3,(H2,13,14,15);5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUQAKSRPKVGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65104-37-2 | |
Details | Compound: Phosphoric acid, monododecyl ester, compd. with morpholine (1:2) | |
Record name | Phosphoric acid, monododecyl ester, compd. with morpholine (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65104-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40214568 | |
Record name | Dodecyl dihydrogen phosphate, compound with morpholine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64346-58-3 | |
Record name | Phosphoric acid, monododecyl ester, compd. with morpholine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64346-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl dihydrogen phosphate, compound with morpholine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064346583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl dihydrogen phosphate, compound with morpholine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl dihydrogen phosphate, compound with morpholine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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